molecular formula C25H25N3O5 B11129876 (2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11129876
M. Wt: 447.5 g/mol
InChI Key: FJZQXSRKIHMMPW-CJLVFECKSA-N
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Description

(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a conjugated system with a furan ring, a nitrophenyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the nitrophenyl group: This step involves nitration of the furan ring using nitric acid and sulfuric acid.

    Attachment of the formamido group: This can be done through a formylation reaction, where the furan ring is treated with formic acid or a formylating agent.

    Formation of the prop-2-enamide moiety: This involves the reaction of the intermediate with an appropriate amine, such as butylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of a furan ring, nitrophenyl group, and formamido group. This combination provides a unique set of chemical properties and reactivity patterns, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(E)-3-(butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H25N3O5/c1-3-4-14-26-25(30)22(27-24(29)18-10-8-17(2)9-11-18)16-21-12-13-23(33-21)19-6-5-7-20(15-19)28(31)32/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,30)(H,27,29)/b22-16+

InChI Key

FJZQXSRKIHMMPW-CJLVFECKSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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